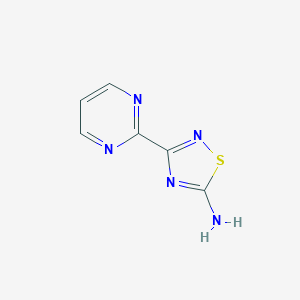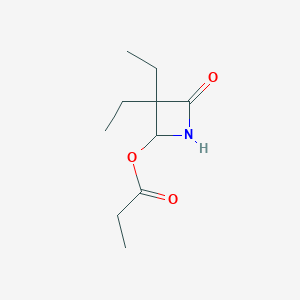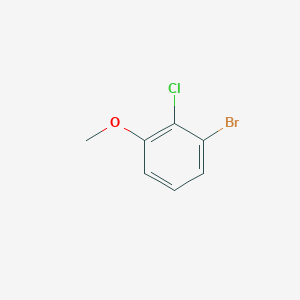
1-Bromo-2-chloro-3-methoxybenzene
Übersicht
Beschreibung
1-Bromo-2-chloro-3-methoxybenzene is a chemical compound with the molecular formula C7H6BrClO . It is also known by other names such as 3-Bromo-2-chloroanisole and Benzene, 1-bromo-2-chloro-3-methoxy .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-3-methoxybenzene consists of a benzene ring with bromo, chloro, and methoxy substituents . The exact mass of the molecule is 219.92906 g/mol .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-3-methoxybenzene has a molecular weight of 221.48 g/mol . It has a density of 1.6±0.1 g/cm³, a boiling point of 235.8±20.0 °C at 760 mmHg, and a flash point of 96.4±21.8 °C . It has one freely rotating bond and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Polychlorinated Biphenyl Derivatives
- Methods of Application: The compound is synthesized from commercially available fluoroarenes via nucleophilic aromatic substitution with sodium methoxide. This reaction yields good to excellent yields of the desired methoxylated products. Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids yields methoxylated derivatives of PCB 11, 12, 25, 35, and 36 in low to good yields .
- Results or Outcomes: This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
2. Electrophilic Aromatic Substitution
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
3. Synthesis of exo-[n.m.n.m]metacyclophanes
- Results or Outcomes: The outcome of this application is the successful synthesis of exo-[n.m.n.m]metacyclophanes .
4. Electrophilic Aromatic Substitution of Substituted Benzenes
- Application Summary: 1-Bromo-2-chloro-3-methoxybenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
5. Electrophilic Aromatic Substitution of Substituted Benzenes
- Application Summary: 1-Bromo-2-chloro-3-methoxybenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
6. Synthesis of Benzene Derivatives
- Application Summary: 1-Bromo-2-chloro-3-methoxybenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application: The general mechanism involves the formation of an arenium ion intermediate, where the electrophile forms a sigma-bond to the benzene ring. This intermediate is then deprotonated to reform the aromatic system .
- Results or Outcomes: This reaction allows for the synthesis of a wide variety of substituted benzene derivatives .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZKQZFQBFNXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632578 | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-methoxybenzene | |
CAS RN |
174913-11-2 | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



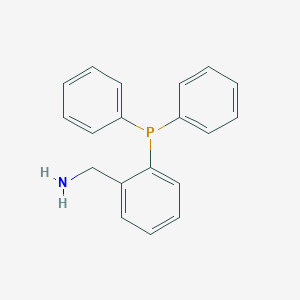
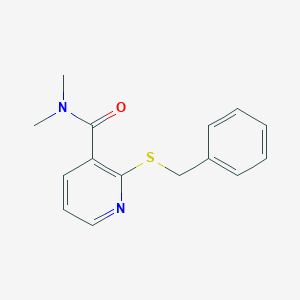
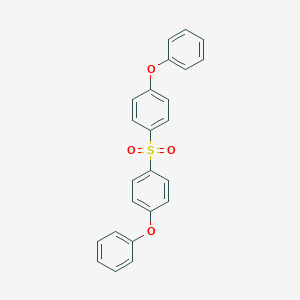
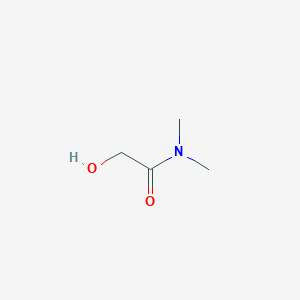
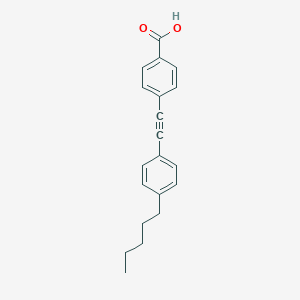
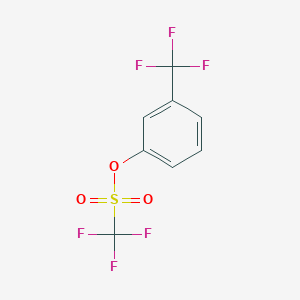
![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)

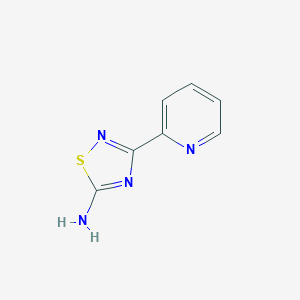
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
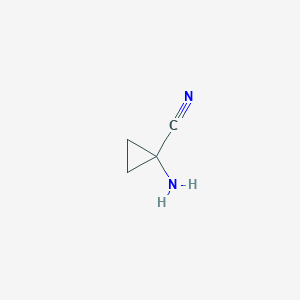
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
